molecular formula C9H11NO2 B073130 4-Aminomethylphenylacetic acid CAS No. 1200-05-1

4-Aminomethylphenylacetic acid

Cat. No. B073130
CAS RN: 1200-05-1
M. Wt: 165.19 g/mol
InChI Key: HAAUVXXFRQXTTQ-UHFFFAOYSA-N
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Description

4-Aminomethylphenylacetic acid is a unique chemical compound with the empirical formula C9H11NO2 and a molecular weight of 165.19 . It is used by early discovery researchers as part of a collection of unique chemicals . It is also known to be a nonsteroidal anti-inflammatory drug used to treat inflammation and pain .


Molecular Structure Analysis

The molecular structure of 4-Aminomethylphenylacetic acid is represented by the empirical formula C9H11NO2 . It also has a hydrochloride form with the empirical formula C9H12ClNO2 and a molecular weight of 201.65 .

Scientific Research Applications

Peptide Mimic

4-Aminophenylacetic acid (4-APAA) is a peptide mimic that lacks a peptide bond . It has been shown to interact with a proton-coupled oligopeptide transporter using a number of different experimental approaches . This makes it a valuable tool in the study of peptide transport and the role of peptide mimics in biological systems.

Inhibition of Peptide Transport

In addition to its role as a peptide mimic, 4-APAA has been shown to inhibit the transport of labeled peptides . This property could be useful in the study of peptide transport mechanisms and could potentially be exploited in the development of drugs that target peptide transporters.

γ-Secretase Modulation

4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator via a scaffold design approach . γ-Secretase is an enzyme that plays a key role in the development of Alzheimer’s disease, and modulators of this enzyme are being investigated as potential treatments for this condition .

Biochemical for Proteomics Research

4-Aminomethylphenylacetic acid hydrochloride is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and chemicals like 4-APAA are often used to help researchers understand the structure and function of proteins.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Type Carboxylic Acid Modulators

Starting from literature examples of nonsteroidal anti-inflammatory drugs (NSAIDs)-type carboxylic acid γ-secretase modulators (GSMs), 4-aminomethylphenylacetic acid was identified with a desirable γ-secretase modulation profile . This suggests that it could have potential applications in the treatment of inflammatory conditions.

Alzheimer’s Disease Treatment

The discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach has implications for the treatment of Alzheimer’s disease . By modulating the activity of γ-secretase, these compounds could potentially reduce the production of amyloid-β, a protein that forms plaques in the brains of people with Alzheimer’s disease .

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUVXXFRQXTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363789
Record name 4-Aminomethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminomethylphenylacetic acid

CAS RN

1200-05-1
Record name 4-Aminomethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-cyanophenylacetic acid (12.11 g, 0.075 mol) in water (163 mL) and concentrated aqueous ammonia (40 mL) was stirred at room temperature and Raney nickel (6.3 g) was added. The resulting suspension was stuirred under a hydrogen atmosphere for 24 hours before the reaction mixture was filtered through celite and evaporated in vacuo to give crude 4-(aminomethyl)-phenylacetic acid (12.57 g; 100%) as a pale blue solid.
Quantity
12.11 g
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
catalyst
Reaction Step Two

Q & A

Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?

A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of 4-aminomethylphenylacetic acid derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []

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